



Application Notes: Inducing Acute Pulmonary Toxicity with 4-Ipomeanol in a Mouse Model

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Compound of Interest		
Compound Name:	4-Ipomeanol	
Cat. No.:	B105405	Get Quote

Introduction

4-Ipomeanol (4-IPO) is a furanoterpenoid toxin produced by sweet potatoes (Ipomoea batatas) when infected with the fungus Fusarium solani.[1][2] In various animal models, particularly rodents, 4-IPO serves as a potent and selective pulmonary toxicant, making it a valuable tool for studying mechanisms of acute lung injury.[2][3] Its toxicity is not inherent but arises from metabolic activation within specific lung cells, leading to cellular necrosis and organ damage.[1] [4] These application notes provide a detailed protocol for inducing **4-Ipomeanol** toxicity in a mouse model for research purposes.

Mechanism of Toxicity

The toxicity of **4-Ipomeanol** is dependent on its bioactivation by cytochrome P450 (CYP) monooxygenases.[5][6] In rodents, the enzyme primarily responsible for this activation in the lung is CYP4B1, which is found in high concentrations in non-ciliated bronchiolar epithelial cells (Clara cells).[1][3][7]

The key steps in the toxic pathway are:

- Metabolic Activation: CYP4B1 oxidizes the furan ring of the 4-IPO molecule.[4][7]
- Formation of Reactive Intermediate: This oxidation generates a highly reactive and unstable enedial intermediate.[1][4]



- Covalent Binding: The reactive metabolite covalently binds to cellular macromolecules, including proteins.[1][2]
- Cellular Damage: This binding disrupts normal cellular processes, leading to glutathione depletion, oxidative stress, and ultimately, necrosis of the Clara cells.[1][8][9]
- Pathological Consequences: The initial cell death triggers secondary effects such as inflammation, pulmonary edema, congestion, and hemorrhage.[1][10]

In male mice, renal toxicity can also be observed due to the presence of activating enzymes in the kidney.[1]

Experimental Protocols

This protocol outlines the procedure for administering **4-Ipomeanol** to mice to induce acute pulmonary toxicity. All animal procedures should be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee.

Materials:

- **4-Ipomeanol** (CAS No. 32954-58-8)
- Vehicle (e.g., sterile corn oil or saline)
- CD-1 or other appropriate mouse strain
- Sterile syringes and needles (25-27 gauge)
- Analytical balance and weighing supplies
- Vortex mixer

Procedure:

- Animal Model Selection:
 - CD-1 mice are commonly used for 4-IPO studies.[11]



- Use healthy, adult mice (8-12 weeks old).
- Note that male and female mice have different sensitivities to 4-IPO.[10] House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
- Preparation of Dosing Solution:
 - Accurately weigh the required amount of 4-Ipomeanol.
 - Dissolve the **4-Ipomeanol** in the chosen vehicle (e.g., corn oil) to the desired concentration. Ensure the final volume for injection is appropriate for the mouse's weight (typically 5-10 mL/kg).
 - Vortex the solution thoroughly to ensure it is homogenous. Prepare the solution fresh on the day of the experiment.
- · Dosage and Administration:
 - The route of administration is typically intraperitoneal (i.p.) or intravenous (i.v.).[10][11][12] The i.p. route is common for ease of administration.
 - Doses should be determined based on the study's objectives. A dose of 20 mg/kg is often used to induce significant lung injury, approaching the LD50.[4] For dose-response studies, a range of doses (e.g., 5, 20, 35 mg/kg) can be used.[4][10][11]
 - Weigh each mouse immediately before dosing to calculate the precise volume of the 4 IPO solution to be administered.
 - Administer the solution via i.p. injection. Include a control group that receives only the vehicle.
- Monitoring and Sample Collection:
 - After administration, monitor the mice for clinical signs of toxicity, which may include labored or rapid breathing, lethargy, and ruffled fur.[4][10] These signs can appear within a few hours at higher doses.[4][11]



- The time to sacrifice depends on the endpoints being measured. For acute injury studies,
 this is typically between 12 and 48 hours post-injection.[4][12]
- At the designated time point, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Collect tissues for analysis. The lungs are the primary target organ.[1] The kidneys (especially in males) and liver can also be collected.[1]
- For histological analysis, perfuse the lungs with a fixative (e.g., 10% neutral buffered formalin) before collection.

Endpoint Analysis:

- Histopathology: Fixed lung tissue can be embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize cellular necrosis, inflammation, and edema.[11]
- Bronchoalveolar Lavage (BAL): BAL fluid can be collected to analyze inflammatory cell counts and protein concentration as a measure of edema.
- Biomarker Analysis: Blood or tissue samples can be analyzed for markers of oxidative stress or inflammation.

Data Presentation

The following table summarizes key quantitative data for **4-Ipomeanol** toxicity in mice.

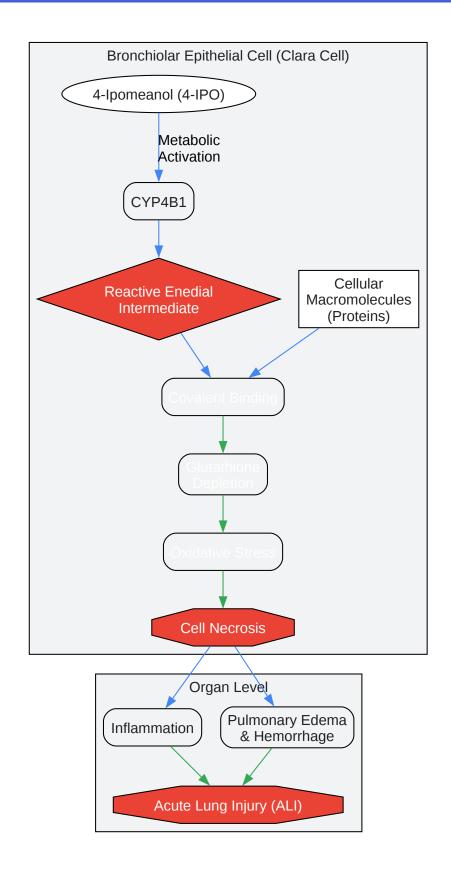


Parameter	Mouse Strain	Sex	Route of Administrat ion	Value	Reference
Single Dose LD50	CD2F1	Male	i.v.	35 mg/kg	[10]
CD2F1	Female	i.v.	26 mg/kg	[10]	
7-Day Cumulative LD50	CD2F1	Male	i.v.	30 mg/kg/day	[10]
CD2F1	Female	i.v.	21 mg/kg/day	[10]	
Dose for Lung Lesions	CD-1	Male	i.p.	35-60 mg/kg	[11]
Dose for Renal Lesions	CD-1	Male	i.p.	35-120 mg/kg	[11]

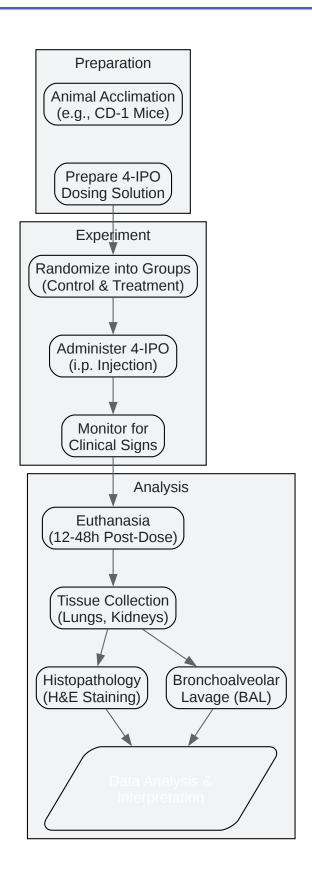
Visualizations

Signaling Pathway of **4-Ipomeanol** Toxicity









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